

## N-Isopropylethylenediamine

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## Compound of Interest

Compound Name:	N-Isopropylethylenediamine
Cat. No.:	B101246

An In-Depth Technical Guide to **N-Isopropylethylenediamine** for Advanced Research

## Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource on **N-Isopropylethylenediamine**, tailored for researchers, scientists, and professionals in the scientific rationale behind its use.

## Core Molecular Identity and Physicochemical Profile

**N-Isopropylethylenediamine**, a diamine featuring both a primary and a secondary amine group, is a versatile building block in synthetic chemistry. It and a precursor for more complex molecules.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

Table 1: Compound Identification

Identifier	Value
CAS Number	19522-67-9
Molecular Formula	C <sub>5</sub> H <sub>14</sub> N <sub>2</sub>
Molecular Weight	102.18 g/mol
IUPAC Name	N'-(propan-2-yl)ethane-1,2-diamine
Synonyms	2-(Isopropylamino)ethylamine, N-(1-methylethyl)-1,2-Ethane

| InChI Key| KDRUIMNNZBMLJR-UHFFFAOYSA-N |[1][2][3] |

The physical and chemical properties of **N-Isopropylethylenediamine** are critical for its handling, reaction setup, and purification. It is a flammable a

Table 2: Physicochemical Properties

Property	Value
Appearance	Liquid
Density	0.819 g/mL at 25 °C
Refractive Index (n <sub>20/D</sub> )	1.436
Flash Point	6 °C (42.8 °F) - closed cup

| Molecular Weight | 102.1781 |[2][3] |

## Synthesis and Spectroscopic Characterization

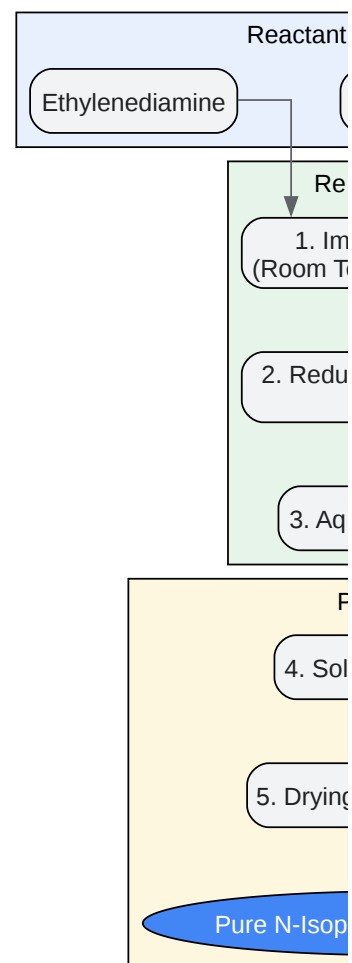
The synthesis of **N-Isopropylethylenediamine** is most commonly achieved through the nucleophilic substitution reaction between ethylenediamine and isopropyl halide. This is a commonly used method for forming amine linkages.

## Protocol 1: Synthesis via Reductive Amination

This protocol is a standard, reliable method for producing secondary amines. The one-pot nature of the reaction, where the intermediate imine is formed in situ, simplifies the process. Methodology:

- **Reaction Setup:** To a solution of ethylenediamine (1.2 equivalents) in a suitable protic solvent like methanol, add acetone (1.0 equivalent) dropwise.
- **Imine Formation:** Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC.
- **Reduction:** Cool the reaction mixture again to 0 °C. Add a reducing agent, such as sodium borohydride ( $\text{NaBH}_4$ ) (1.5 equivalents), portion-wise. The reaction is then stirred at 0 °C for 1-2 hours.
- **Quenching and Extraction:** After the reduction is complete (as monitored by TLC or GC-MS), quench the reaction by slowly adding water. Extract the mixture with an organic solvent like ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield the pure product.

## Synthesis Workflow Diagram



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Caption: Reductive amination workflow for **N-Isopropylethylenediamine** synthesis.

## Spectroscopic Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods. The data below are representative of what is expected.

Table 3: Key Spectroscopic Data

Technique	Key Signals / Peaks
$^1\text{H}$ NMR	Doublet (~1.1 ppm, 6H), Multiplet (~2.7-2.9 ppm, 5H),
$^{13}\text{C}$ NMR	~22 ppm (2C), ~44 ppm, ~50 ppm, ~52 ppm
IR (Infrared)	3350-3250 $\text{cm}^{-1}$ (broad), 2960-2850 $\text{cm}^{-1}$

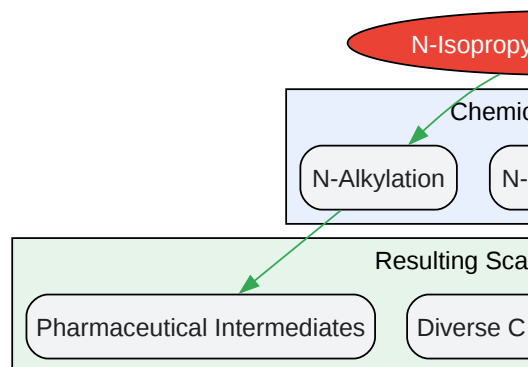
| MS (Mass Spec) |  $m/z$  = 102 ( $\text{M}^+$ ), 72, 44, 30 | Molecular ion peak, and key fragmentation patterns corresponding to the loss of ethylamine and other

## Applications in Drug Discovery and Organic Synthesis

The bifunctional nature of **N-Isopropylethylenediamine** makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.

- Scaffold for Ligand Synthesis:** The two nitrogen atoms can coordinate with metal centers, making it a classic bidentate ligand. This property is exploited in the synthesis of various metal complexes.
- Building Block for Active Pharmaceutical Ingredients (APIs):** The amine functionalities serve as key anchor points for building larger, more complex molecules. Alkylamine side chains are crucial pharmacophoric elements in many drug classes, including antimalarials and cardiovascular agents.<sup>[9]</sup>
- Precursor for Chemical Libraries:** In drug discovery, **N-Isopropylethylenediamine** can be used as a starting scaffold. The primary amine can be selectively modified for high-throughput screening.

## Role as a Versatile Chemical Intermediate



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Caption: **N-Isopropylethylenediamine** as a central hub for synthetic diversification.

## Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when working with **N-Isopropylethylenediamine**.

Table 4: GHS Hazard and Safety Information

Category	Information
Pictograms	Flame, Corrosion
Signal Word	Danger
Hazard Statements	H225: Highly flammable liquid and vapor.H314: Causes severe

| Precautionary Codes | P210, P280, P303+P361+P353, P305+P351+P338, P403+P235 |[1][5] |

## Protocol 2: Safe Handling and Storage

Methodology:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a face shield, safety goggles, chemical-resistant gloves (e.g., nitrile)
- Handling: Ground all equipment to prevent static discharge, which can ignite the flammable vapors.[11][12] Use non-sparking tools. Avoid inhalation
- Storage: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[1][10] Keep the container tightly sealed to prevent exposure
- Spill Response: In case of a spill, evacuate the area and remove all ignition sources.[13] Absorb the spill with an inert material (e.g., vermiculite, sand)
- Disposal: Dispose of waste material in accordance with all local, state, and federal regulations. Do not empty into drains.[11]

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